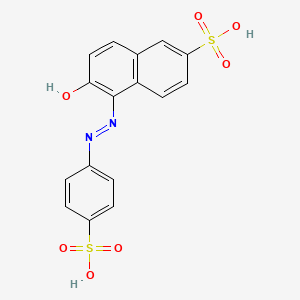
6-Hydroxy-5-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-5-[(4-sulphophenyl)azo]naphthalene-2-sulphonic acid is an organic compound belonging to the class of 2-naphthalene sulfonates. These compounds are characterized by a naphthalene moiety carrying a sulfonic acid group at the 2-position . This compound is often used as a dye and has applications in various scientific fields.
Preparation Methods
The synthesis of 6-hydroxy-5-[(4-sulphophenyl)azo]naphthalene-2-sulphonic acid typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 2-naphthol-6-sulfonic acid under alkaline conditions . The resulting dye is then precipitated using sodium chloride, filtered, and purified . Industrial production methods follow similar routes but are optimized for large-scale synthesis.
Chemical Reactions Analysis
6-hydroxy-5-[(4-sulphophenyl)azo]naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and sulfonic acid groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium dithionite . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-hydroxy-5-[(4-sulphophenyl)azo]naphthalene-2-sulphonic acid is widely used in scientific research, particularly in:
Chemistry: As a dye for various analytical techniques.
Biology: For staining cells and tissues, aiding in the visualization of biological structures.
Medicine: In diagnostic assays and research involving biological molecules.
Industry: Used in the dyeing process for textiles and other materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to specific molecular targets. The azo group in the compound can interact with various biological molecules, leading to changes in their properties and functions . The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
6-hydroxy-5-[(4-sulphophenyl)azo]naphthalene-2-sulphonic acid is similar to other azo dyes, such as:
Sunset Yellow FCF: Another azo dye used in food and cosmetics.
Tartrazine: A yellow azo dye commonly used in food products.
Compared to these compounds, 6-hydroxy-5-[(4-sulphophenyl)azo]naphthalene-2-sulphonic acid is unique due to its specific structural features and applications in scientific research .
Properties
CAS No. |
5859-11-0 |
|---|---|
Molecular Formula |
C16H12N2O7S2 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
6-hydroxy-5-[(4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H12N2O7S2/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22/h1-9,19H,(H,20,21,22)(H,23,24,25) |
InChI Key |
KEYWXKLGZZGHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone](/img/structure/B13976720.png)
![6-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13976724.png)
![6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)
![4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)

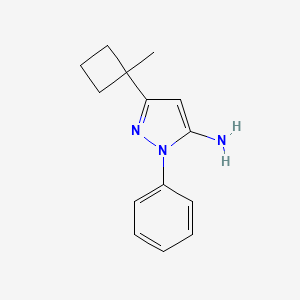
![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)
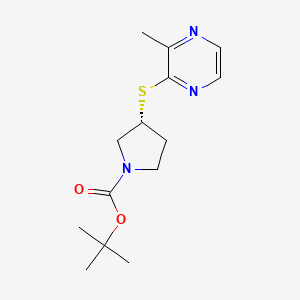
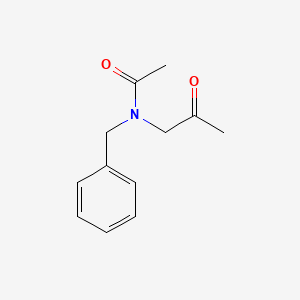
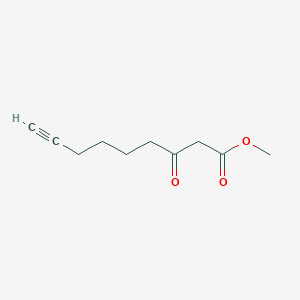
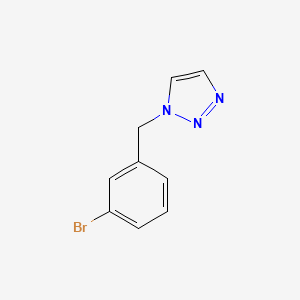
![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)


